2,4-Difluoro-5-(trifluoromethyl)benzonitrile
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Overview
Description
2,4-Difluoro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2F5N. It is characterized by the presence of two fluorine atoms at the 2 and 4 positions, a trifluoromethyl group at the 5 position, and a nitrile group attached to a benzene ring.
Mechanism of Action
Target of Action
Molecules with a -cf3 group, like this compound, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The presence of the -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s interaction with its targets.
Biochemical Pathways
The compound is known to participate in nickel-catalyzed arylcyanation reactions . .
Result of Action
The compound’s potential to enhance drug potency suggests it may have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound is insoluble in water but has some solubility in methanol . This solubility profile can influence how the compound is distributed in the body and its subsequent interactions with target molecules. Additionally, the compound should be stored away from oxidizing agents in a cool, dry, and well-ventilated condition to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(trifluoromethyl)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a benzonitrile core. One common method involves the reaction of 2,4-difluorobenzonitrile with trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) can reduce the nitrile group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the nitrile group.
Major Products
Amines: Reduction of the nitrile group can yield primary amines.
Carboxylic Acids: Oxidation of the nitrile group can produce carboxylic acids.
Scientific Research Applications
2,4-Difluoro-5-(trifluoromethyl)benzonitrile has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those requiring fluorinated aromatic compounds for enhanced biological activity.
Agrochemicals: It is used in the development of pesticides and herbicides due to its stability and effectiveness.
Materials Science: The compound is utilized in the production of advanced materials, including polymers and coatings, where its unique properties contribute to improved performance.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
3,5-Bis(trifluoromethyl)benzonitrile: Contains two trifluoromethyl groups, which can significantly alter its reactivity and use.
4-(Trifluoromethyl)benzonitrile: Has a single trifluoromethyl group at the 4 position, leading to distinct chemical behavior.
Uniqueness
2,4-Difluoro-5-(trifluoromethyl)benzonitrile is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring high stability, reactivity, and specific interactions with biological targets .
Properties
IUPAC Name |
2,4-difluoro-5-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5N/c9-6-2-7(10)5(8(11,12)13)1-4(6)3-14/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNCYHLMIDQZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261945-18-0 |
Source
|
Record name | 2,4-Difluoro-5-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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